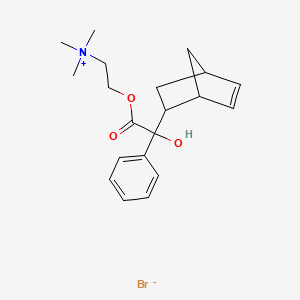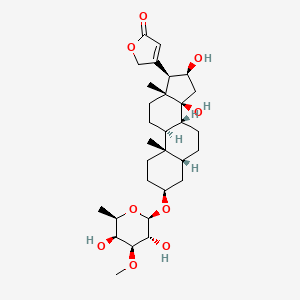
Bromodechloroambenonium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromodechloroambenonium dibromide is a chemical compound known for its unique properties and applications in various fields It is a brominated derivative of ambenonium, which is a cholinesterase inhibitor
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromodechloroambenonium dibromide can be synthesized through the bromination of alkenes. The process involves the addition of bromine (Br₂) to alkenes, resulting in the formation of vicinal dibromides. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) and proceeds via a cyclic bromonium ion intermediate .
Industrial Production Methods: Industrial production of this compound involves the controlled addition of bromine to specific alkenes under optimized conditions to ensure high yield and purity. The process may also involve electrochemical methods to generate bromine in situ, reducing the need for hazardous reagents and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: Bromodechloroambenonium dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated products.
Reduction: Reduction reactions can convert the dibromide to other brominated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products: The major products formed from these reactions include various brominated organic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Bromodechloroambenonium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of brominated compounds.
Biology: The compound’s cholinesterase inhibitory properties make it useful in studying enzyme inhibition and neurotransmission.
Industry: this compound is used in the production of various brominated organic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of bromodechloroambenonium dibromide involves the formation of a cyclic bromonium ion intermediate during its reactions. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The compound’s cholinesterase inhibitory properties are attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Ambenonium Chloride: A cholinesterase inhibitor with similar properties but without bromination.
Pyridostigmine Bromide: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Neostigmine Bromide: Similar to pyridostigmine but with different pharmacokinetic properties.
Uniqueness: Bromodechloroambenonium dibromide is unique due to its brominated structure, which imparts distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C28H42Br2N4O2+2 |
|---|---|
Peso molecular |
626.5 g/mol |
Nombre IUPAC |
(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium |
InChI |
InChI=1S/C28H40Br2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 |
Clave InChI |
MXAMGQAITUATAA-UHFFFAOYSA-P |
SMILES canónico |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
![(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid](/img/structure/B10785103.png)
![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)


![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)

![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)






